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molecular formula C7H7BrO3S B1627411 2-Bromo-4-(methylsulfonyl)phenol CAS No. 20951-43-3

2-Bromo-4-(methylsulfonyl)phenol

Cat. No. B1627411
M. Wt: 251.1 g/mol
InChI Key: MOQJJCKZSLMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916593B2

Procedure details

To a solution of 2-bromo-4-(methylsulfonyl)phenol (243 mg, 0.968 mmol) and K2CO3 (201 mg, 1.45 mmol) in DMF (2 mL) was added CH3I (0.0660 mL, 1.06 mmol). The reaction was stirred at room temperature for overnight, diluted reaction with EtOAc (10 mL) and water (10 mL). The organic layer was separated, and the aqueous layer extracted again with EtOAc (15 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, concentrated, and purified with a silica gel column by ISCO CombiFlash® chromatography eluting with 10%-40% EtOAc/Heptane to afford the desired product (168 mg, 65.5%) as a white solid.
Quantity
243 mg
Type
reactant
Reaction Step One
Name
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
0.066 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:12].[C:13]([O-])([O-])=O.[K+].[K+].CI.CCOC(C)=O>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:9])=[O:10])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)O
Name
Quantity
201 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.066 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted again with EtOAc (15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with a silica gel column by ISCO CombiFlash® chromatography
WASH
Type
WASH
Details
eluting with 10%-40% EtOAc/Heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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